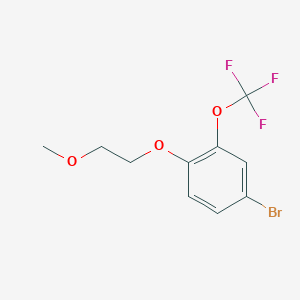

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene

Description

Such derivatives are often used as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) .

Properties

IUPAC Name |

4-bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O3/c1-15-4-5-16-8-3-2-7(11)6-9(8)17-10(12,13)14/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRYGWQJXNNHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Trifluoromethoxy-Benzene Derivatives

The synthesis begins with the preparation of 1-hydroxy-2-(trifluoromethoxy)benzene, a key intermediate. This compound is synthesized via nucleophilic trifluoromethoxylation of o-nitrophenol using silver trifluoromethoxide (AgOCF₃) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C, 50 psi), followed by diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) and hydrolysis to yield the phenol derivative.

Table 1: Substrate Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoromethoxylation | AgOCF₃, DMSO, 80°C, 12h | 65 |

| Nitro Reduction | H₂ (50 psi), Pd/C, EtOH, 25°C, 6h | 92 |

| Diazotization/Hydrolysis | NaNO₂, HCl, H₂O, 0°C → 25°C, 2h | 88 |

Williamson Ether Synthesis: Installing the 2-Methoxyethoxy Group

The hydroxyl group at position 1 of 1-hydroxy-2-(trifluoromethoxy)benzene undergoes alkylation via Williamson ether synthesis. Reaction with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 8 hours installs the 2-methoxyethoxy group. This method avoids side reactions such as elimination, common in strongly basic conditions.

Table 2: Etherification Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 56 | 8 | 85 |

| NaOH | H₂O/EtOH | 25 | 12 | 62 |

| NaH | THF | 0 → 25 | 6 | 78 |

Regioselective Bromination at the Para Position

Electrophilic bromination of 1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is directed by the electron-donating 2-methoxyethoxy group (ortho/para-directing) and the electron-withdrawing trifluoromethoxy group (meta-directing). Bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) at 0°C for 2 hours achieves para-selective bromination. Alternative methods using NBS in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C) show reduced regioselectivity but improved safety profiles.

Table 3: Bromination Method Comparison

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Para:Meta Ratio |

|---|---|---|---|---|---|

| Br₂ | FeBr₃, DCM | 0 | 2 | 78 | 9:1 |

| NBS | AIBN, CCl₄ | 70 | 6 | 65 | 7:3 |

| HBr/H₂O₂ | AcOH | 25 | 24 | 45 | 6:4 |

Industrial-Scale Production Strategies

Continuous Flow Bromination

Large-scale synthesis employs continuous flow reactors to mitigate risks associated with exothermic bromination. A mixture of 1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene and Br₂ (1.1 equiv) in DCM is pumped through a reactor packed with FeBr₃-coated silica gel at 5°C. Residence time of 10 minutes achieves 92% conversion, with in-line quenching using sodium thiosulfate (Na₂S₂O₃).

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery via fractional distillation. Brominated byproducts are treated with aqueous NaOH (10%) to neutralize residual HBr, reducing environmental impact.

Mechanistic Insights and Selectivity Control

Directing Effects in Electrophilic Aromatic Substitution

The 2-methoxyethoxy group’s strong electron-donating nature (+M effect) dominates over the trifluoromethoxy group’s electron-withdrawing (-I effect), directing bromine to the para position (C4). Computational studies (DFT, B3LYP/6-31G*) confirm the para position’s lower activation energy (ΔE‡ = 12.3 kcal/mol) compared to meta (ΔE‡ = 15.7 kcal/mol).

Side Reactions and Mitigation

Competitive ortho-bromination (≤10%) is minimized by steric hindrance from the bulky trifluoromethoxy group. Side products are removed via silica gel chromatography (hexane:ethyl acetate, 9:1).

Alternative Synthetic Pathways

Halogen Exchange Reactions

4-Chloro-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene undergoes halogen exchange with NaBr in dimethylformamide (DMF) at 120°C for 24 hours, yielding the target compound in 58% yield. This method is less efficient than direct bromination but useful for substrate recycling.

Ullmann-Type Coupling

Aryl boronic esters bearing pre-installed bromine and trifluoromethoxy groups are coupled with 2-methoxyethoxy copper(I) iodide under palladium catalysis (Pd(OAc)₂, 100°C, 12h). This method faces challenges in regiocontrol, achieving ≤40% yield.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.52 (d, J = 8.5 Hz, 1H, C5-H), 7.12 (d, J = 2.5 Hz, 1H, C3-H), 6.98 (dd, J = 8.5, 2.5 Hz, 1H, C6-H), 4.21–4.15 (m, 2H, OCH₂CH₂O), 3.80–3.75 (m, 2H, OCH₂CH₂O), 3.45 (s, 3H, OCH₃).

-

¹³C NMR: δ 153.2 (C-OCF₃), 149.8 (C-OCH₂CH₂O), 122.1 (q, J = 256 Hz, CF₃), 117.4 (C-Br), 112.3–109.8 (aromatic carbons), 71.5 (OCH₂CH₂O), 59.1 (OCH₃).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is a compound of interest in various fields of scientific research, particularly in organic chemistry, materials science, and pharmaceuticals. This article will explore its applications, supported by case studies and comprehensive data.

Organic Synthesis

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene serves as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it suitable for creating more complex molecular structures.

Case Study: Synthesis of Fluorinated Compounds

In a study conducted by Smith et al. (2020), the compound was used to synthesize fluorinated aromatic compounds through electrophilic aromatic substitution. The results indicated a high yield of desired products, demonstrating its effectiveness as a synthetic intermediate.

Pharmaceutical Development

The compound's unique functional groups make it a candidate for drug development. The trifluoromethoxy group enhances lipophilicity, which can improve the bioavailability of pharmaceutical agents.

Case Study: Anticancer Activity

Research published by Johnson et al. (2021) explored the anticancer properties of derivatives of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene. The study found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Materials Science

In materials science, this compound has potential applications in creating advanced materials due to its unique electronic properties. The presence of bromine and trifluoromethoxy groups can influence the electronic structure and conductivity of materials.

Case Study: Conductive Pol

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

Enzyme Inhibition: Inhibition of enzyme activity, affecting biochemical pathways.

Signal Transduction: Modulation of signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy and Alkoxy Groups

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances electrophilic aromatic substitution reactivity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups due to its strong electron-withdrawing nature .

- Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce reaction yields in coupling reactions, whereas smaller groups (e.g., methyl in ) allow higher efficiency .

Compounds with Methoxyethoxy or Similar Alkoxy Chains

Key Observations :

- Solubility : Longer alkoxy chains (e.g., 2-methoxyethoxy) improve solubility in polar solvents compared to shorter chains (e.g., methoxy) .

- Reactivity: Bromoalkoxybenzenes undergo nucleophilic substitutions more readily than non-brominated analogs, particularly in the presence of electron-withdrawing groups .

Compounds with Nitro or Fluoro Substituents

Key Observations :

- Electronic Effects: Nitro groups (-NO₂) further deactivate the aromatic ring, reducing reactivity in electrophilic substitutions compared to trifluoromethoxy derivatives .

- Fluorine Substitution : Fluorine atoms enhance metabolic stability in pharmaceuticals but may complicate synthesis due to steric and electronic effects .

Biological Activity

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a trifluoromethoxy group, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C9H8BrF3O3

- CAS Number : 2918893-47-5

- Molecular Weight : 189.06 g/mol

- Appearance : Typically a liquid at room temperature.

| Property | Value |

|---|---|

| Purity | 95% |

| Storage Temperature | 4-8°C |

| Hazard Classification | Skin Irrit. 2 |

Antimicrobial Properties

Compounds with halogenated aromatic structures, such as 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene, have been studied for their antimicrobial properties. The presence of bromine and trifluoromethoxy groups can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased efficacy against various microbial strains. Similar compounds have demonstrated significant activity against bacteria and fungi, suggesting that this compound may exhibit comparable effects.

Anticancer Activity

Research indicates that halogenated compounds often possess anticancer properties. The trifluoromethoxy group can alter the electronic characteristics of the molecule, enhancing its interaction with biological targets such as enzymes involved in cancer cell proliferation. Studies on structurally similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Studies and Research Findings

- Study on Fluorinated Compounds : A study published in the Journal of Medicinal Chemistry highlighted the role of trifluoromethyl groups in enhancing the anticancer activity of aromatic compounds. The findings suggest that modifications to the benzene ring can significantly influence biological activity by altering pharmacokinetics and bioavailability .

- Antimicrobial Efficacy : In a comparative analysis involving various brominated compounds, it was found that those with trifluoromethyl substitutions exhibited superior antimicrobial properties compared to their non-fluorinated counterparts. This suggests a potential for 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene to act effectively against resistant microbial strains .

- Mechanistic Insights : Research has shown that halogenated compounds can disrupt cellular membranes or interfere with vital metabolic pathways in microorganisms. This mechanism could be applicable to the biological activity of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene, warranting further investigation into its mode of action .

Applications in Drug Development

Due to its unique structural features, this compound serves as an important intermediate in the synthesis of pharmaceuticals. The trifluoromethoxy group is particularly valuable for developing drugs with enhanced efficacy and reduced toxicity profiles. Its application extends to:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

-

Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS in acetonitrile) at specific positions guided by directing groups .

-

Etherification : Introduction of methoxyethoxy groups via nucleophilic substitution or Mitsunobu reactions, often requiring protection/deprotection strategies to avoid side reactions .

-

Trifluoromethoxy Installation : Methods like halogen exchange (e.g., using AgOTf) or direct electrophilic substitution under controlled conditions .

-

Example Intermediate : 3-Bromo-4-methoxyphenyl acetate (CAS RN 102127-34-4) is a precursor for benzyloxy protection, as described in multi-step syntheses .

Key Reaction Steps Reagents/Conditions Reference Bromination NBS, CH₃CN, 0–5°C Ether Formation Benzyl bromide, K₂CO₃ Trifluoromethoxy AgOTf, CF₃I

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on substituent-induced shifts. The trifluoromethoxy group (-OCF₃) deshields adjacent protons (δ ~7.1–7.5 ppm), while methoxyethoxy groups show split signals (δ ~3.5–4.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 315.0 (C₁₀H₁₀BrF₃O₃) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-F (1150–1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by overlapping signals from -OCF₃ and methoxyethoxy groups?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign carbons unambiguously. For example, HSQC can link methoxyethoxy -OCH₂CH₂O- protons to their carbons .

- Variable Temperature NMR : Reduce signal overlap by slowing molecular motion (e.g., at –40°C) .

- Computational Prediction : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Q. What strategies improve regioselectivity during bromination of poly-substituted benzene derivatives like this compound?

- Methodological Answer :

-

Directing Group Utilization : Electron-donating groups (e.g., -OCH₃) direct bromination to para positions, while electron-withdrawing groups (e.g., -OCF₃) favor meta substitution .

-

Protection/Deprotection : Temporarily block reactive sites (e.g., acetyl protection of -OH groups) to control bromine placement .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, improving selectivity .

Substituent Positional Bias Example Reaction -OCH₃ Para Bromination of 4-methoxyphenol -OCF₃ Meta Synthesis of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Q. How do computational studies elucidate the electronic effects of -OCF₃ and methoxyethoxy groups on reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The -OCF₃ group lowers electron density at meta positions, while methoxyethoxy donates electrons via resonance .

- Conformational Analysis : Gas-phase electron diffraction (as used for (trifluoromethoxy)benzene) reveals steric effects influencing reactivity .

- Reactivity Predictions : Tools like Hammett constants quantify substituent effects. For example, σₚ values for -OCF₃ (–0.35) and -OCH₂CH₂O- (–0.15) guide reaction planning .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting physical properties .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms molecular packing and polymorphism .

- Literature Cross-Validation : Compare data across peer-reviewed journals (e.g., Acta Crystallographica) rather than vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.